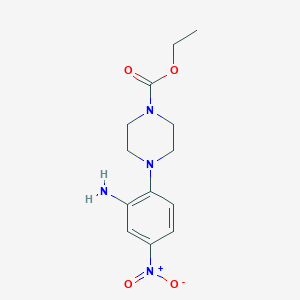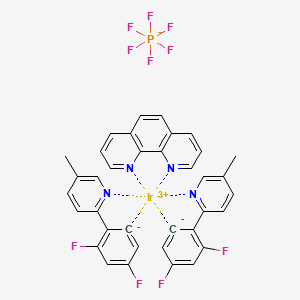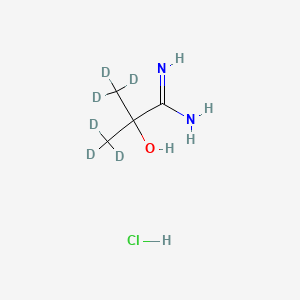![molecular formula C13H8BrClN2O2S B13898013 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine is a heterocyclic compound that contains a pyrrolo[3,2-C]pyridine core substituted with benzenesulfonyl, bromo, and chloro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine typically involves the coupling of benzenesulfonyl chloride with a pyrrolo[3,2-C]pyridine derivative. The reaction is often carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The pyrrolo[3,2-C]pyridine core can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The benzenesulfonyl group can be reduced to a sulfonamide or a thiol group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkyl halides in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce N-oxides.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine can be compared with other similar compounds such as:
1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine atom instead of bromine and chlorine.
1-Benzenesulfonyl-5-bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with different substitution positions.
1-Benzenesulfonyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid: Contains a carboxylic acid group instead of halogens.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C13H8BrClN2O2S |
|---|---|
Molekulargewicht |
371.64 g/mol |
IUPAC-Name |
1-(benzenesulfonyl)-2-bromo-4-chloropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C13H8BrClN2O2S/c14-12-8-10-11(6-7-16-13(10)15)17(12)20(18,19)9-4-2-1-3-5-9/h1-8H |
InChI-Schlüssel |
VXYHGJIYLASRJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2Br)C(=NC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B13897950.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)

![[2-(1-Benzothien-2-yl)phenyl]acetic acid](/img/structure/B13897968.png)


![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


![Methyl 4-chloro-5-iodo-2-[(2-pyridin-4-ylacetyl)amino]benzoate](/img/structure/B13897997.png)
![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)

